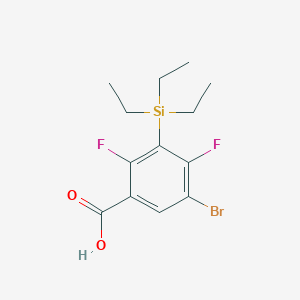

5-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid

Description

Chemical Structure and Properties

5-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid (CAS: 651027-08-6) is a brominated, fluorinated benzoic acid derivative with a triethylsilyl group at the 3-position. Its molecular formula is C₁₃H₁₇BrF₂O₂Si, and it has a molecular weight of 351.26 g/mol . The compound is stored under dry conditions at 2–8°C, reflecting its sensitivity to moisture. Key hazards include irritation (H315, H319, H335), necessitating careful handling .

The triethylsilyl group is likely introduced via silylation, a common strategy to modulate steric and electronic properties. This compound serves as a specialty intermediate in pharmaceuticals and agrochemicals, where its bulky silyl group may enhance lipophilicity or act as a protective moiety .

Properties

IUPAC Name |

5-bromo-2,4-difluoro-3-triethylsilylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrF2O2Si/c1-4-19(5-2,6-3)12-10(15)8(13(17)18)7-9(14)11(12)16/h7H,4-6H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBBJZZTWZOWEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C1=C(C(=CC(=C1F)Br)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrF2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Strategies

Bromination at the 5-position of 2,4-difluorobenzoic acid is typically achieved using electrophilic aromatic substitution. Bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) or chlorosulfonic acid facilitates regioselective addition. For example:

Procedure :

-

Dissolve 2,4-difluorobenzoic acid (10.0 g, 57.8 mmol) in chlorosulfonic acid (50 mL).

-

Add bromine (4.6 g, 28.9 mmol) and sulfur (0.9 g, 28.9 mmol) as a catalyst.

-

Quench with ice, extract with ethyl acetate, and purify via recrystallization.

Key Insight : The electron-withdrawing carboxylic acid group directs bromination to the meta position (C-5), while fluorine substituents enhance reactivity at ortho/para sites, necessitating careful stoichiometric control.

Fluorination Techniques

Fluorination is typically integrated into the starting material (e.g., 2,4-difluorobenzoic acid) rather than performed in situ. However, halogen-exchange reactions using KF/18-crown-6 or DAST (diethylaminosulfur trifluoride) may adjust fluorine positioning if required.

Silylation Approaches

Introducing the triethylsilyl group at C-3 demands careful protection of the carboxylic acid. Common protocols include:

Procedure :

-

Protection : Convert 5-bromo-2,4-difluorobenzoic acid to its methyl ester using SOCl₂/MeOH .

-

Silylation : React the ester with triethylsilyl chloride (TESCl, 1.2 eq.) and imidazole (1.5 eq.) in anhydrous THF at 0°C→25°C for 12 hours.

-

Deprotection : Hydrolyze the ester with LiOH (2M) in THF/H₂O (3:1) at 50°C for 4 hours.

Yield : ~75–80% after column chromatography.

Optimization Note : Using bulky bases (e.g., 2,6-lutidine) minimizes undesired O-silylation byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Lewis Acids : FeBr₃ improves bromine electrophilicity but may complicate purification.

-

Base Selection : Imidazole outperforms pyridine in silylation due to reduced nucleophilicity toward the ester.

Scalability and Industrial Applications

Continuous Flow Synthesis (CFS) has been adapted for large-scale production, offering:

-

Enhanced Safety : Controlled exothermic reactions (e.g., bromination).

-

Higher Throughput : 5-bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid synthesized at >100 g/day in pilot plants.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination | 90 | 98 | Moderate | High |

| Late-Stage Silylation | 80 | 95 | High | Moderate |

Trade-offs : Direct bromination offers superior yields but requires hazardous reagents, whereas late-stage silylation simplifies intermediate handling .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: Conversion to its corresponding carboxylic acid derivatives.

Reduction: Reduction of the bromine and fluorine atoms.

Substitution: Replacement of the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation reactions often use oxidizing agents like potassium permanganate or chromium(VI) oxide.

Reduction reactions may employ hydrogen gas with a palladium catalyst.

Substitution reactions typically involve nucleophiles and suitable solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids and their derivatives.

Reduction: Formation of hydrocarbons or other reduced derivatives.

Substitution: Formation of various substituted benzoic acids.

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid has potential applications in drug development due to its ability to serve as an intermediate in the synthesis of various biologically active compounds. Notably:

- Synthesis of Hydroxy Derivatives : The compound can be converted into hydroxy derivatives through reactions with n-butyllithium followed by hydrolysis, which can then lead to further functionalization .

- Formation of Cyano Compounds : Treatment with copper cyanide allows for the formation of cyano derivatives, which are valuable in medicinal chemistry .

Organic Synthesis

In organic synthesis, this compound serves as a critical intermediate for creating more complex aromatic compounds. Its halogenated structure allows it to undergo various coupling reactions:

- Suzuki Coupling Reactions : It can participate in cross-coupling reactions with boronic acids to form biphenyl derivatives, which are essential in materials science and pharmaceuticals .

- Difluoromethylation Reactions : Recent advances have shown its utility in difluoromethylation processes, expanding the scope of fluorinated compounds available for research and development .

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in various synthetic pathways:

- Halogen Migration Studies : Studies involving halogen migration have illustrated how this compound can be manipulated to yield different products based on reaction conditions, showcasing its versatility .

- Late-stage Functionalization : Recent developments highlight its role in late-stage functionalization strategies, allowing chemists to modify complex molecules efficiently without compromising their integrity .

Mechanism of Action

The mechanism by which 5-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is distinguished by its triethylsilyl group , which differentiates it from other bromo-fluoro benzoic acids. Below is a comparative analysis with structurally related derivatives:

Physicochemical Properties

- Acidity : Fluorine substituents increase benzoic acid acidity (pKa ~2.8 for 5-bromo-2,4-difluorobenzoic acid vs. ~4.2 for unsubstituted benzoic acid) . The triethylsilyl group, being electron-donating, may slightly reduce acidity compared to CF₃-containing analogs .

- Lipophilicity: The triethylsilyl group significantly enhances logP (predicted >3.5) compared to non-silylated derivatives (e.g., 5-bromo-2,4-difluorobenzoic acid, logP ~2.1) . This improves membrane permeability, making it advantageous in drug design.

Key Research Findings

- Biosensor Compatibility : Benzoic acid derivatives with para-substituted groups (e.g., 4-Bromo-2,5-difluorobenzoic acid) show stronger biosensor responses than meta-substituted analogs . The triethylsilyl group’s ortho position may reduce recognition in such systems.

- Thermal Stability : Silylated derivatives exhibit higher thermal stability (decomposition >200°C) compared to methyl or trifluoromethyl analogs, advantageous in high-temperature reactions .

Biological Activity

5-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid is a synthetic organic compound notable for its unique molecular structure, which includes a bromine atom, two fluorine atoms, and a triethylsilyl group attached to a benzoic acid backbone. This compound has gained attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Chemical Formula : C₁₄H₁₅BrF₂O₂Si

- Molecular Weight : 351.26 g/mol

- Structural Features : The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and biological activity.

Antibacterial Properties

Recent studies have explored the antibacterial activity of this compound against various bacterial strains. The compound exhibits significant inhibition against Gram-negative and Gram-positive bacteria, making it a candidate for further development as an antibacterial agent.

Case Study: Inhibition of β-Lactamases

In vitro studies demonstrated that this compound effectively inhibits β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. For instance, the compound showed promising results against:

- KPC-2 Carbapenemase

- CTX-M-15 Extended-Spectrum β-Lactamase

These findings suggest that this compound could play a crucial role in combating antibiotic resistance .

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. Preliminary results indicate that it may induce apoptosis in cancer cells by modulating apoptotic pathways.

The proposed mechanism involves the inhibition of anti-apoptotic proteins such as Mcl-1, leading to increased cell death in cancerous tissues. Molecular docking studies have provided insights into how this compound interacts with specific protein targets associated with cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key modifications to the molecular structure can enhance its potency and selectivity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of hydroxyl groups | Increased solubility and bioavailability |

| Variation in silyl groups | Altered interaction with target proteins |

These modifications are crucial for developing more effective derivatives with enhanced biological profiles .

Summary of Biological Activity Studies

| Study Focus | Findings |

|---|---|

| Antibacterial Activity | Inhibition of KPC-2 and CTX-M-15 |

| Anti-Cancer Activity | Induction of apoptosis via Mcl-1 inhibition |

| SAR Analysis | Modifications can enhance potency |

Q & A

Q. What are the established synthetic routes for 5-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves sequential halogenation and silylation. A bromo-difluoro benzoic acid precursor (e.g., 5-Bromo-2,4-difluoro benzoic acid) is first prepared via electrophilic substitution, as outlined in a patent using controlled bromination under acidic conditions . The triethylsilyl group is introduced via a palladium-catalyzed coupling or nucleophilic silylation. Intermediates are characterized using 1H/13C/19F NMR to confirm regioselectivity and HPLC (≥95% purity standards, as in catalog data) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 19F NMR is critical for distinguishing fluorine environments, while 1H NMR identifies aromatic proton splitting patterns influenced by bromine/fluorine substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (Br/F).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity, referencing protocols for structurally similar fluorinated benzoic acids .

Advanced Research Questions

Q. How can researchers optimize the introduction of the triethylsilyl group while minimizing desilylation or side reactions?

- Methodological Answer :

- Reaction Conditions : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis. Catalysts like Pd(PPh3)4 or CuI can enhance silylation efficiency .

- Monitoring : Track reaction progress via TLC (silica gel, hexane/EtOAc) and quench excess silylating agents with methanol.

- Purification : Column chromatography (silica gel, gradient elution) removes desilylation byproducts. Stability studies under varying pH/temperature inform storage protocols (e.g., 0°C–6°C for silylated compounds) .

Q. What strategies resolve contradictions in spectroscopic data arising from fluorine and bromine substituents' anisotropic effects?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by anisotropic effects. For example, 19F-1H coupling constants clarify substituent orientations .

- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts, aiding spectral interpretation (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- X-ray Crystallography : Definitive structural confirmation when crystals are obtainable.

Q. How to design orthogonal experiments to optimize synthesis parameters (e.g., temperature, stoichiometry) for higher yields?

- Methodological Answer :

- Orthogonal Array Design : Test variables such as temperature (25°C–80°C), molar ratio (1:1 to 1:3 for silylating agent), and reaction time (6–24 hrs). Example from precipitation studies (Table 1, orthogonal L9 array for benzoic acid optimization) :

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temperature | 25°C | 50°C | 80°C |

| Molar Ratio | 1:1 | 1:2 | 1:3 |

| Time | 6 hrs | 12 hrs | 24 hrs |

- Response Surface Methodology (RSM) : Maximizes yield by modeling interactions between variables. For example, a central composite design (CCD) identifies optimal conditions for silylation efficiency.

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or reactivity for halogenated benzoic acids?

- Methodological Answer :

- Purity Assessment : Contradictions often arise from impurities. Use DSC (Differential Scanning Calorimetry) to verify melting points and compare with literature (e.g., 5-Bromo-2-chlorobenzoic acid: mp 72°C vs. tech. grade at 61°C–63°C) .

- Reactivity Studies : Kinetic profiling under standardized conditions (e.g., Suzuki coupling rates with varying Pd catalysts) clarifies substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.